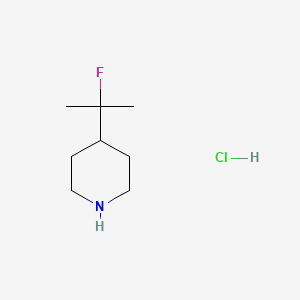

4-(2-Fluoropropan-2-yl)piperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

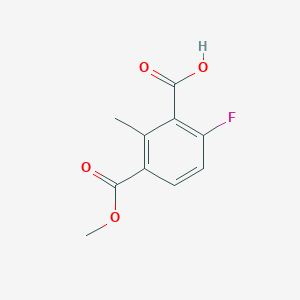

Übersicht

Beschreibung

“4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 1896341-44-8 . It has a molecular weight of 181.68 . The compound is typically in powder form .

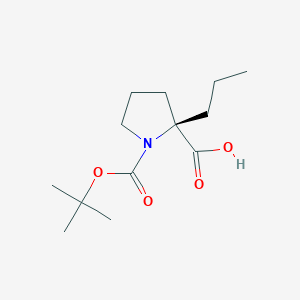

Molecular Structure Analysis

The molecular formula of “4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is C8H16FN . The average mass is 145.218 Da .Physical And Chemical Properties Analysis

“4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is a powder . The compound has a molecular weight of 181.68 .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution Reactions

The reaction mechanisms involving piperidine derivatives, such as 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, have been studied for their nucleophilic aromatic substitution reactions. These reactions are critical in synthetic chemistry for introducing functional groups into aromatic systems. For instance, the reaction of piperidine with nitroaromatic compounds in benzene has been demonstrated to yield specific substituted benzene derivatives, providing insights into the reaction kinetics and mechanisms which are fundamental in designing synthetic routes for complex molecules (Pietra & Vitali, 1972).

Biological Activities of Piper Species

The Piper genus, which includes compounds structurally related to 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, showcases a diverse range of biological activities. Essential oils derived from Piper species exhibit antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities. These findings contribute to the understanding of how structurally similar compounds might be used in developing new therapeutic agents or in agricultural applications as natural pesticides (da Silva et al., 2017).

Aqueous Fluoroalkylation Reactions

The development of environmentally friendly fluoroalkylation methods, including those relevant to compounds like 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, has been a focus of green chemistry. These reactions are crucial for incorporating fluorinated groups into organic molecules, significantly affecting their physical, chemical, and biological properties. Such advancements are especially pertinent in the pharmaceutical and agrochemical industries, where fluorinated compounds play a vital role (Song et al., 2018).

Fluoropolymers and Environmental Considerations

The synthesis and application of fluoropolymers, related to the fluorinated side chains in compounds like 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, have been extensively reviewed. These materials are valued for their exceptional chemical and thermal stability but also pose environmental and health considerations due to their persistence and potential bioaccumulation. Understanding the properties and impacts of fluoropolymers aids in assessing the broader implications of using fluorinated compounds in industry and consumer products (Henry et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

4-(2-fluoropropan-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSIBBFIKDRIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)

![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)

![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)

![benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)

![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)